molecular formula C20H27N3O4S B2481038 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034501-75-0

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2481038
CAS No.: 2034501-75-0
M. Wt: 405.51
InChI Key: UTJKXLGXXFVIPG-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology and Receptor Antagonism

Research has delved into the synthesis and evaluation of novel compounds, including structures similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, as selective neuropeptide Y Y1 receptor antagonists. These efforts aim to develop anti-obesity drugs by modulating neuropeptide receptors, highlighting the compound's potential in addressing obesity through neuropharmacological pathways (Zarrinmayeh et al., 1998).

Molecular Interactions and Receptor Studies

The molecular interaction studies of antagonist compounds with specific receptors, such as the CB1 cannabinoid receptor, have utilized structures akin to the compound . These studies provide insights into the conformational dynamics and binding interactions of ligands with receptors, contributing to the understanding of receptor-ligand specificity and the development of receptor-targeted therapies (Shim et al., 2002).

Radioligand Development for Imaging

Compounds with structural similarities have been evaluated as potential radioligands for imaging studies, specifically targeting brain receptors such as dopamine D4 receptors. The development and evaluation of these radioligands involve understanding their binding affinities, selectivities, and in vivo behaviors, which are crucial for their application in positron emission tomography (PET) imaging and the study of neurological disorders (Kügler et al., 2011).

Cognitive Enhancement and Psychiatric Disorders

Research into selective serotonin 1A receptor antagonists, including compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, has shown promise in enhancing the stimulated release of neurotransmitters such as glutamate and acetylcholine in the hippocampus. These findings suggest potential cognitive-enhancing properties and therapeutic applications in treating cognitive dysfunction associated with psychiatric disorders (Schechter et al., 2005).

Metabolic Disorders and Obesity

Novel CB1 antagonist agents characterized by structures similar to the compound of interest have been explored for their anti-obesity activity. These studies aim to achieve the therapeutic benefits of weight reduction while minimizing adverse effects such as anxiety and depression, offering insights into the compound's potential in metabolic disorder treatments (Mastinu et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity. Studies could also be conducted to investigate its potential biological activities and mechanisms of action .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-19(20(25)22-15-1-2-17-18(11-15)27-9-8-26-17)21-12-14-3-6-23(7-4-14)16-5-10-28-13-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKXLGXXFVIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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